![molecular formula C6H6BrFN2 B14855340 (4-Bromo-6-fluoropyridin-2-YL)methanamine](/img/structure/B14855340.png)
(4-Bromo-6-fluoropyridin-2-YL)methanamine
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Overview
Description
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE is a chemical compound with the molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
The synthesis of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of polyfluoropyridines . For example, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method includes the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a notable example, where the compound reacts with arylboronic acids to form novel pyridine derivatives.
Scientific Research Applications
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE is not extensively documented. like other fluorinated pyridines, it likely exerts its effects through interactions with specific molecular targets and pathways. The strong electron-withdrawing properties of the fluorine atom can influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE can be compared with other similar compounds, such as:
2-Bromo-6-fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Bromo-6-fluoropyridin-2-amine: A compound with a similar structure but different functional groups.
The uniqueness of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C6H6BrFN2 |
---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(4-bromo-6-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI Key |
DSOOTMDUOWMUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)F)Br |
Origin of Product |
United States |
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